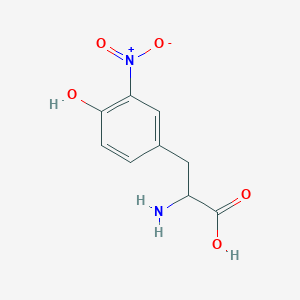

3-Nitro-L-tyrosine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSQILOGYXGMD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863216 | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Nitrotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-44-3, 3604-79-3 | |

| Record name | Nitrotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitro-L-tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7COY1HA6HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Nitrotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biochemical mechanism of 3-Nitro-L-tyrosine formation

An in-depth guide to the biochemical mechanisms of 3-Nitro-L-tyrosine formation, tailored for researchers, scientists, and drug development professionals. This guide details the core biochemical pathways, presents quantitative data, outlines experimental protocols, and provides visualizations of the key processes involved in the generation of this critical marker of nitroxidative stress.

Introduction

This compound (3-NT) is a post-translational modification of protein-bound and free tyrosine residues, resulting from the addition of a nitro group (-NO2) to one of the two equivalent ortho positions of the phenolic ring. Its formation is a hallmark of "nitroxidative stress," a condition characterized by an imbalance between the production of reactive nitrogen species (RNS) and reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. The presence of 3-NT in tissues and biological fluids is associated with a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory responses. This guide provides a comprehensive overview of the core biochemical mechanisms underlying 3-NT formation.

Core Biochemical Mechanisms of this compound Formation

The formation of 3-NT is not a direct enzymatic process but rather a result of chemical reactions involving various reactive species. The two major pathways implicated in tyrosine nitration are the peroxynitrite-dependent pathway and the myeloperoxidase-catalyzed pathway.

Peroxynitrite-Dependent Pathway

Peroxynitrite (ONOO⁻) is a potent oxidant and nitrating agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻)[1].

Reaction: •NO + O₂•⁻ → ONOO⁻

Peroxynitrite itself does not directly nitrate tyrosine. Instead, its protonated form, peroxynitrous acid (ONOOH; pKa ≈ 6.8), or its reaction with carbon dioxide (CO₂) leads to the formation of highly reactive intermediates that drive tyrosine nitration[2].

-

Proton-Catalyzed Homolysis: Peroxynitrous acid can undergo homolytic cleavage to form nitrogen dioxide radical (•NO₂) and hydroxyl radical (•OH). Reaction: ONOOH → •NO₂ + •OH

-

Reaction with Carbon Dioxide: Peroxynitrite reacts rapidly with CO₂ to form the nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which then decomposes to yield nitrogen dioxide radical (•NO₂) and carbonate radical anion (CO₃•⁻)[3][4][5]. This pathway is considered a major contributor to tyrosine nitration under physiological conditions due to the relatively high concentration of CO₂ in biological systems[3][4][5]. Reaction: ONOO⁻ + CO₂ → ONOOCO₂⁻ → •NO₂ + CO₃•⁻

In both scenarios, the subsequent steps involve the one-electron oxidation of a tyrosine residue to a tyrosyl radical (Tyr•) by the generated radicals (•OH or CO₃•⁻), followed by the rapid, diffusion-controlled addition of •NO₂ to the tyrosyl radical to form 3-nitrotyrosine[2].

Overall Reaction Scheme:

-

Tyr + •OH / CO₃•⁻ → Tyr• + OH⁻ / HCO₃⁻

-

Tyr• + •NO₂ → 3-Nitrotyrosine

Myeloperoxidase-Catalyzed Pathway

Myeloperoxidase (MPO) is a heme-containing peroxidase primarily found in neutrophils and monocytes. In the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻), MPO can catalyze the formation of 3-NT. This pathway is particularly relevant in inflammatory settings where activated phagocytes release MPO and generate both H₂O₂ and •NO (which is rapidly oxidized to NO₂⁻).

The MPO-catalyzed nitration of tyrosine involves a two-step, one-electron oxidation mechanism. MPO is first oxidized by H₂O₂ to form Compound I, a highly reactive ferryl-oxo intermediate. Compound I can then oxidize nitrite to nitrogen dioxide radical (•NO₂). Subsequently, MPO Compound II (formed from the one-electron reduction of Compound I) or Compound I itself can oxidize a tyrosine residue to a tyrosyl radical (Tyr•). Finally, the tyrosyl radical combines with the nitrogen dioxide radical to form 3-nitrotyrosine[6][7].

Overall Reaction Scheme:

-

MPO + H₂O₂ → Compound I + H₂O

-

Compound I + NO₂⁻ → Compound II + •NO₂

-

Compound I/II + Tyr → MPO + Tyr•

-

Tyr• + •NO₂ → 3-Nitrotyrosine

Quantitative Data

The formation of 3-nitrotyrosine is governed by the kinetics of the underlying radical reactions. The following tables summarize key kinetic parameters for the peroxynitrite-dependent and myeloperoxidase-catalyzed pathways.

Table 1: Kinetic Parameters for Peroxynitrite-Dependent Tyrosine Nitration

| Reaction | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| •NO + O₂•⁻ → ONOO⁻ | 6.7 x 10⁹ | [1] |

| ONOO⁻ + CO₂ → ONOOCO₂⁻ | 3 - 5.8 x 10⁴ | [3][4] |

| ONOOCO₂⁻ oxidation of tyrosine | > 2 x 10⁵ | [3] |

| ONOOH decomposition (pH 7.4) | 1.2 s⁻¹ (first-order) | [5] |

| Peroxynitrite reaction with MPO | ~10⁶ | [6] |

Table 2: Kinetic Parameters for Myeloperoxidase-Catalyzed Tyrosine Nitration

| Reaction | Rate Constant (M⁻¹s⁻¹) (at pH 7.0, 25°C unless noted) | Reference(s) |

| MPO Compound I + NO₂⁻ | 2.0 x 10⁶ (pH 7), 1.1 x 10⁷ (pH 5) | [6] |

| MPO Compound II + NO₂⁻ | 5.5 x 10² (pH 7), 8.9 x 10⁴ (pH 5) | [6] |

| MPO Compound I + Tyrosine | 7.7 x 10⁵ | [8] |

| MPO Compound II + Tyrosine | 1.57 x 10⁴ | [8] |

Experimental Protocols

The detection and quantification of 3-nitrotyrosine in biological samples are crucial for studying its role in pathophysiology. Below are detailed methodologies for key experiments.

Sample Preparation

-

Excise tissue and immediately place it on ice or snap-freeze in liquid nitrogen.

-

Weigh the frozen tissue and add 5-10 volumes of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Homogenize the tissue on ice using a Dounce homogenizer, Polytron, or bead mill.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

Store the lysate at -80°C until further analysis.

For the quantification of total 3-nitrotyrosine, protein samples must be hydrolyzed to their constituent amino acids.

-

To approximately 1 mg of protein, add a sufficient volume of 6 N HCl.

-

Transfer the sample to a hydrolysis tube and seal under vacuum.

-

Incubate at 110°C for 24 hours.

-

After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a SpeedVac.

-

Reconstitute the dried amino acid residue in an appropriate buffer for analysis by HPLC or GC-MS. Alternatively, for a milder hydrolysis that can preserve other modifications, enzymatic digestion can be performed:

-

Denature the protein sample by heating at 95°C for 5 minutes in a suitable buffer.

-

Add a mixture of proteases (e.g., pronase) at a ratio of 1:20 (w/w) to the protein.

-

Incubate at 37°C for 24-48 hours.

-

Terminate the reaction by heating or by adding a protease inhibitor.

-

Filter the digest to remove any undigested protein before analysis[9][10].

Detection and Quantification Methods

HPLC-ECD is a sensitive method for quantifying 3-nitrotyrosine in protein hydrolysates.

-

Chromatographic System: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and an electrochemical detector.

-

Mobile Phase: A common mobile phase is a mixture of aqueous buffer (e.g., 50 mM sodium acetate, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile), run in an isocratic or gradient mode[9]. A typical mobile phase could be 90% 50 mM sodium phosphate, 10% methanol, pH 3.0.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: The electrochemical detector is set to an oxidizing potential that is optimal for the detection of 3-nitrotyrosine (e.g., +800 mV).

-

Quantification: A standard curve is generated using known concentrations of authentic 3-nitrotyrosine. The concentration in the sample is determined by comparing its peak area to the standard curve.

GC-MS offers high specificity and sensitivity for 3-nitrotyrosine quantification, but requires derivatization of the amino acid.

-

Derivatization: The amino and carboxyl groups of 3-nitrotyrosine are derivatized to increase its volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Chromatographic System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 300°C), and holds for a few minutes.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the derivatized 3-nitrotyrosine. An internal standard (e.g., ¹³C-labeled 3-nitrotyrosine) is used for accurate quantification.

-

Quantification: The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration based on a standard curve.

Immunoblotting is used to detect nitrated proteins in a complex mixture.

-

SDS-PAGE: Separate proteins from the sample lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 3-nitrotyrosine (e.g., rabbit anti-3-nitrotyrosine) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging the blot with a chemiluminescence detection system[11][12][13][14].

Conclusion

The formation of this compound is a complex process driven by the interplay of reactive oxygen and nitrogen species. Understanding the biochemical mechanisms of its formation is critical for elucidating its role in various disease states and for the development of therapeutic strategies aimed at mitigating nitroxidative stress. The peroxynitrite-dependent and myeloperoxidase-catalyzed pathways represent the primary routes for tyrosine nitration in vivo. The choice of experimental methodology for the detection and quantification of 3-NT should be carefully considered based on the specific research question, sample type, and required sensitivity and specificity. This guide provides a foundational understanding of these processes and practical guidance for their investigation in a research setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of carbon dioxide-catalyzed oxidation of tyrosine by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The mechanism of the peroxynitrite-carbon dioxide reaction probed using tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of myeloperoxidase-mediated protein nitration by tempol: Kinetics, mechanism, and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myeloperoxidase-catalyzed oxidation of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. fortislife.com [fortislife.com]

- 14. bio-rad.com [bio-rad.com]

3-Nitro-L-tyrosine: A Comprehensive Technical Guide to its Role as a Biomarker for Nitrosative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS), plays a pivotal role in the pathophysiology of numerous diseases. The identification of stable and reliable biomarkers is crucial for understanding disease mechanisms, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. 3-Nitro-L-tyrosine (3-NT), a stable product of the nitration of tyrosine residues by RNS, has emerged as a key biomarker for nitrosative stress.[1][2][3][4] Its presence and concentration in biological fluids and tissues provide a valuable window into the extent of nitrosative damage. This technical guide provides an in-depth overview of 3-NT as a biomarker, including its formation, detection methodologies, and its implication in various disease states.

Formation of this compound

The formation of 3-NT is a direct consequence of the reaction between RNS and tyrosine residues in proteins or as a free amino acid.[5] The primary RNS responsible for this modification is peroxynitrite (ONOO⁻), which is formed from the rapid reaction of nitric oxide (NO•) and superoxide radicals (O₂•⁻).[5][6] This process, known as protein tyrosine nitration, can alter protein structure and function, thereby impacting cellular signaling pathways.[7][8]

Analytical Methods for the Detection and Quantification of this compound

A variety of analytical techniques are available for the measurement of 3-NT in biological samples, each with its own advantages and limitations.[1][2][6] The choice of method often depends on the required sensitivity, specificity, and the nature of the biological matrix.

Data Presentation: Comparison of Analytical Methods

| Method | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |

| ELISA | Competitive immunoassay | ~0.5 - 5 ng/mL | High throughput, relatively inexpensive | Potential for cross-reactivity, may require sample purification |

| HPLC-UV/ECD | Chromatographic separation with UV or electrochemical detection | ~20 fmol per injection (ECD)[6] | Good sensitivity (ECD), well-established | Lower specificity than MS, requires derivatization for UV |

| GC-MS/MS | Gas chromatographic separation followed by tandem mass spectrometry | High sensitivity[1][9] | Very high sensitivity and specificity | Requires time-consuming derivatization steps[1][2] |

| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry | High sensitivity and specificity | "Gold standard" for specificity and accuracy, does not require derivatization | High instrument cost, requires specialized expertise |

Experimental Protocols

This protocol outlines a typical competitive ELISA for the quantification of 3-NT in biological fluids.

Materials:

-

3-NT coated microplate

-

Standard 3-NT solutions

-

Biotinylated anti-3-NT antibody

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer

-

Sample diluent

Procedure:

-

Sample Preparation:

-

Assay Procedure:

-

Add standards and samples to the wells of the 3-NT coated microplate.

-

Add biotinylated anti-3-NT antibody to each well.

-

Incubate the plate, typically for 1-2 hours at room temperature.

-

Wash the plate multiple times with wash buffer.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate again to remove unbound conjugate.

-

Add TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 3-NT in the samples by interpolating their absorbance values on the standard curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

3-Nitro-L-tyrosine: A Key Player in Animal Models of Neurodegeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrative stress, a pathological process implicated in the onset and progression of numerous neurodegenerative diseases. Formed by the reaction of tyrosine residues with reactive nitrogen species (RNS) such as peroxynitrite, 3-NT serves as a crucial indicator of oxidative damage and cellular dysfunction. This technical guide provides a comprehensive overview of the role of 3-NT in prominent animal models of neurodegeneration, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS). It offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to support researchers in this critical field.

The Role of this compound in Neurodegenerative Disease Models

Elevated levels of 3-NT are consistently observed in animal models of neurodegenerative disorders, correlating with the pathological hallmarks of each disease. This section summarizes the quantitative findings of 3-NT levels across different models, providing a basis for comparative analysis.

Quantitative Data on this compound Levels

The following tables present a summary of quantitative data on 3-NT levels in various animal models of neurodegeneration. These values, gathered from multiple studies, highlight the consistent upregulation of this nitrative stress marker in disease states compared to control animals.

| Alzheimer's Disease Model (APP/PS1 Mice) | Brain Region | 3-NT Positive Cells (per field) | Fold Increase vs. Control | Age of Mice |

| APP/PS1 | Cortex | ~150 | ~3.0 | 16 months |

| Wild-Type Control | Cortex | ~50 | 1.0 | 16 months |

| Parkinson's Disease Model (MPTP-treated Mice) | Brain Region | 3-NT Levels (relative units) | Fold Increase vs. Control | Time Post-MPTP |

| MPTP-treated | Striatum | Markedly Increased | Not specified | Not specified |

| Saline Control | Striatum | Baseline | 1.0 | Not specified |

| Huntington's Disease Model (3-NP-treated Rats) | Brain Region | 3-NT Concentration | Fold Increase vs. Control | Treatment Duration |

| 3-NP-treated (Lewis Rats) | Spheroid Cultures | Increased | Dose-dependent | 5 days |

| Control (Lewis Rats) | Spheroid Cultures | Baseline | 1.0 | 5 days |

| 3-NP-treated (Wistar Rats) | Striatum | No significant change | - | Not specified |

| Control (Wistar Rats) | Striatum | Baseline | 1.0 | Not specified |

| Amyotrophic Lateral Sclerosis Model (SOD1 G37R Mice) | Tissue | Free 3-NT Levels (Ratio to Tyrosine x 1000) | Fold Increase vs. Control | Age of Mice |

| SOD1 G37R (Line 42) | Lumbar Spinal Cord | ~0.12 | ~2.4 | 6 weeks |

| Wild-Type Control | Lumbar Spinal Cord | ~0.05 | 1.0 | 6 weeks |

| SOD1 G37R (Line 42) | Cervical Spinal Cord | ~0.10 | ~2.0 | 6 weeks |

| Wild-Type Control | Cervical Spinal Cord | ~0.05 | 1.0 | 6 weeks |

| SOD1 G37R (Line 106) | Lumbar Spinal Cord | ~0.06 | ~1.25 | 6 weeks |

| Wild-Type Control | Lumbar Spinal Cord | ~0.05 | 1.0 | 6 weeks |

| SOD1 G37R (Line 106) | Cervical Spinal Cord | ~0.09 | ~1.8 | 6 weeks |

| Wild-Type Control | Cervical Spinal Cord | ~0.05 | 1.0 | 6 weeks |

Key Signaling Pathways and Experimental Workflows

Understanding the molecular pathways leading to 3-NT formation and the experimental procedures to study them is crucial for advancing research. The following diagrams, generated using Graphviz (DOT language), illustrate these complex relationships and workflows.

Caption: Nitrative stress pathway leading to this compound formation and neuronal death.

Caption: General experimental workflow for studying this compound in animal models.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3-NT in neurodegeneration models.

Induction of Neurodegenerative Disease Models

1. MPTP Model of Parkinson's Disease (Mice)

-

Materials: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), saline, syringes.

-

Procedure: Administer MPTP hydrochloride intraperitoneally (i.p.) to mice. A common regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.[1][2] Control animals receive saline injections. The neurotoxic effects develop over several days, leading to a significant loss of dopaminergic neurons in the substantia nigra.[1][2]

2. 6-OHDA Model of Parkinson's Disease (Rats)

-

Materials: 6-hydroxydopamine (6-OHDA), saline with 0.2% ascorbic acid, stereotaxic apparatus, Hamilton syringe.

-

Procedure: Anesthetize the rat and place it in a stereotaxic frame.[3] Unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.[3] A typical injection into the striatum involves 8 µg of 6-OHDA in 4 µL of saline with ascorbic acid.[4] This induces a progressive retrograde degeneration of dopaminergic neurons.

3. Amyloid-Beta Model of Alzheimer's Disease (Rats/Mice)

-

Materials: Amyloid-beta (Aβ) peptide (e.g., Aβ1-42 or Aβ25-35), sterile saline or artificial cerebrospinal fluid, stereotaxic apparatus, Hamilton syringe.

-

Procedure: Prepare aggregated Aβ by incubating the peptide solution. Anesthetize the animal and stereotaxically inject the aggregated Aβ into the hippocampus or intracerebroventricularly (i.c.v.).[5] This leads to the formation of amyloid plaques and associated cognitive deficits.

4. 3-Nitropropionic Acid Model of Huntington's Disease (Rats)

-

Materials: 3-nitropropionic acid (3-NP), saline, osmotic minipumps or syringes.

-

Procedure: Administer 3-NP systemically via i.p. injections or continuous infusion using osmotic minipumps.[6][7] A typical i.p. regimen is 10-20 mg/kg daily for several days.[8] 3-NP is a mitochondrial toxin that selectively damages medium spiny neurons in the striatum, mimicking HD pathology.[6][7]

Quantification of this compound

1. Western Blotting for 3-Nitrotyrosine

-

Sample Preparation: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate 30-50 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against 3-nitrotyrosine (typically diluted 1:1000 to 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification: Densitometry analysis is performed using software like ImageJ, normalizing the 3-NT signal to a loading control such as GAPDH or β-actin.

2. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Homogenize brain tissue and perform protein hydrolysis (acid or enzymatic) to release free amino acids. Derivatize the samples if necessary for detection.

-

Chromatographic Conditions: Use a C18 reverse-phase column. The mobile phase composition and gradient will depend on the specific method and detection system (e.g., UV, electrochemical, or mass spectrometry).

-

Detection: 3-NT can be detected by its UV absorbance or more sensitively by electrochemical detection or mass spectrometry.

-

Quantification: Quantify 3-NT levels by comparing the peak area of the sample to a standard curve generated with known concentrations of 3-NT.

3. Immunohistochemistry (IHC)

-

Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain, and then process for paraffin embedding or cryosectioning.

-

Staining:

-

Deparaffinize and rehydrate tissue sections if necessary.

-

Perform antigen retrieval (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with a primary antibody against 3-nitrotyrosine overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen such as DAB.

-

Counterstain with hematoxylin.

-

-

Analysis: Visualize the stained sections under a microscope. The intensity and distribution of the staining provide qualitative and semi-quantitative information about 3-NT localization.

Conclusion

The accumulation of this compound is a consistent and measurable hallmark of neurodegeneration in a variety of animal models. This technical guide provides researchers with the necessary background, quantitative data, and detailed protocols to effectively investigate the role of nitrative stress in these devastating diseases. By standardizing methodologies and facilitating data comparison, it is hoped that this resource will accelerate the discovery of novel therapeutic strategies targeting the pathways of oxidative damage in the brain.

References

- 1. Evaluation of 3-nitrotyrosine as a marker for 3-nitropropionic acid-induced oxidative stress in Lewis and Wistar rats and strain-specific whole brain spheroid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitration of tyrosine 10 critically enhances amyloid β aggregation and plaque formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifesciences.tecan.com [lifesciences.tecan.com]

- 4. Oxidative stress induced in rat brain by a combination of 3-nitropropionic acid and global ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The extensive nitration of neurofilament light chain in the hippocampus is associated with the cognitive impairment induced by amyloid beta in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased 3-nitrotyrosine in brains of Apo E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

Peroxynitrite-Mediated Formation of 3-Nitro-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of 3-Nitro-L-tyrosine (3-NT) is a crucial biomarker for nitroxidative stress, implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation. This post-translational modification arises from the reaction of L-tyrosine residues in proteins with reactive nitrogen species (RNS), primarily peroxynitrite (ONOO⁻). This technical guide provides an in-depth exploration of the peroxynitrite-mediated formation of this compound, detailing the underlying chemical mechanisms, quantitative kinetic data, comprehensive experimental protocols, and the associated cellular signaling pathways.

Introduction

Peroxynitrite is a potent oxidizing and nitrating agent formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide radicals (O₂•⁻)[1][2]. Its formation and subsequent reactions are central to the pathophysiology of numerous diseases. The nitration of tyrosine residues to form 3-nitrotyrosine can lead to conformational changes in proteins, altering their function and contributing to cellular damage[3][4][5]. Understanding the kinetics and mechanisms of this process is paramount for developing therapeutic strategies targeting nitroxidative stress.

Chemical Mechanisms of this compound Formation

The formation of this compound from the reaction of peroxynitrite with L-tyrosine can proceed through several pathways, broadly categorized as direct and indirect (radical-mediated) mechanisms.

2.1. Direct Nitration by Peroxynitrous Acid:

Peroxynitrite anion (ONOO⁻) is in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8[6]. While ONOO⁻ is a potent nucleophile, ONOOH is a stronger oxidant and can undergo isomerization and decomposition. One proposed mechanism involves the electrophilic attack of ONOOH on the aromatic ring of tyrosine.

2.2. Radical-Mediated Pathways:

The homolysis of peroxynitrous acid (ONOOH) yields nitrogen dioxide (•NO₂) and hydroxyl (•OH) radicals. These radicals can then participate in the nitration of tyrosine.

-

Step 1: Hydrogen Abstraction: The highly reactive hydroxyl radical (•OH) can abstract a hydrogen atom from the phenolic group of tyrosine, forming a tyrosyl radical (Tyr•).

-

Step 2: Radical-Radical Combination: The tyrosyl radical then reacts with nitrogen dioxide (•NO₂) to form this compound.

2.3. The Role of Carbon Dioxide:

In biological systems, carbon dioxide (CO₂) is present at significant concentrations and reacts rapidly with peroxynitrite to form the nitrosoperoxycarbonate adduct (ONOOCO₂⁻)[7][8]. This adduct is unstable and decomposes to form nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals, which can then nitrate tyrosine, often with higher efficiency than peroxynitrite alone[7][9][10].

2.4. Metal-Catalyzed Nitration:

Transition metals, such as iron and copper, can catalyze the nitration of tyrosine by peroxynitrite[11]. Metal centers in proteins can react with peroxynitrite to form a potent nitrating species, leading to site-specific nitration.

Quantitative Data on this compound Formation

The efficiency and rate of this compound formation are influenced by various factors, including pH, the presence of CO₂, and metal catalysts.

| Parameter | Condition | Value | Reference |

| Yield of 3-Nitrotyrosine | Peroxynitrite with tyrosine in phosphate buffer | Up to 8% | [12] |

| Yield of 3-Nitrotyrosine | Peroxynitrite with tyrosine in the presence of bicarbonate | Increased | [12] |

| Second-Order Rate Constant | Peroxynitrite + Glutathione (pH 7.35, 37 °C) | (1.65 ± 0.01) × 10³ M⁻¹s⁻¹ | [8] |

| Second-Order Rate Constant | Peroxynitrite + Tyrosine Hydroxylase (pH 7.4, 25 °C) | (3.8 ± 0.9) × 10³ M⁻¹s⁻¹ | [13] |

| Pseudo-First-Order Rate | Nitration of 4-hydroxyphenylacetic acid by peroxynitrite (pH 7.5) | 0.36 s⁻¹ | [9] |

| First-Order Rate | Spontaneous decomposition of peroxynitrite (physiological conditions) | 0.34 s⁻¹ | [9] |

Experimental Protocols

4.1. Synthesis of Peroxynitrite:

A common and straightforward method for synthesizing peroxynitrite in the laboratory involves the reaction of an acidified solution of hydrogen peroxide with a solution of sodium nitrite, followed by quenching with a sodium hydroxide solution.

-

Reagents:

-

Sodium Nitrite (NaNO₂)

-

Hydrogen Peroxide (H₂O₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

-

Procedure:

-

Prepare a solution of NaNO₂ and a solution of H₂O₂.

-

Acidify the H₂O₂ solution with HCl.

-

Rapidly mix the NaNO₂ solution with the acidified H₂O₂ solution.

-

Immediately quench the reaction with a concentrated NaOH solution.

-

The concentration of the resulting peroxynitrite solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (ε₃₀₂ = 1670 M⁻¹cm⁻¹)[6].

-

Excess hydrogen peroxide can be removed by treatment with manganese dioxide[5][10].

-

4.2. In Vitro Nitration of L-tyrosine:

-

Reagents:

-

L-tyrosine solution

-

Peroxynitrite stock solution

-

Phosphate buffer (pH 7.4)

-

(Optional) Sodium bicarbonate for CO₂-mediated nitration

-

-

Procedure:

-

Prepare a solution of L-tyrosine in phosphate buffer.

-

Add a known concentration of peroxynitrite stock solution to the tyrosine solution and vortex briefly.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific duration.

-

Stop the reaction, if necessary, by adding a scavenger or by preparing the sample for analysis.

-

4.3. Quantification of this compound:

4.3.1. High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the separation and quantification of this compound from biological samples[4][14][15][16].

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a suitable detector.

-

Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., 0.5% acetic acid in water) and an organic modifier (e.g., methanol) in an isocratic or gradient elution[14].

-

Detection:

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

4.3.2. Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) provide high specificity and sensitivity for the quantification of this compound, often using stable isotope-labeled internal standards for accurate quantification[17][18].

-

Sample Preparation: Typically involves protein hydrolysis (for protein-bound 3-NT), solid-phase extraction, and derivatization for GC-MS analysis.

-

Instrumentation: A GC or LC system coupled to a mass spectrometer.

-

Analysis: Selected ion monitoring (SIM) or selected reaction monitoring (SRM) is used to detect and quantify the specific mass-to-charge ratio of this compound and its internal standard.

Signaling Pathways and Logical Relationships

The formation of peroxynitrite and subsequent tyrosine nitration are embedded within complex cellular signaling networks.

5.1. Peroxynitrite Formation Pathway:

The formation of peroxynitrite is initiated by the simultaneous production of nitric oxide (•NO) and superoxide (O₂•⁻) from various enzymatic sources.

References

- 1. Peroxynitrite induced signaling pathways in plant response to non-proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxynitrite - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. recipp.ipp.pt [recipp.ipp.pt]

- 15. researchgate.net [researchgate.net]

- 16. HPLC With Electrochemical Detection Analysis of 3-Nitrotyrosine in Human Plasma | Springer Nature Experiments [experiments.springernature.com]

- 17. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of 3-nitrotyrosine in human urine at the basal state by gas chromatography-tandem mass spectrometry and evaluation of the excretion after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 3-Nitro-L-tyrosine on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrosative stress, formed by the nitration of tyrosine residues by reactive nitrogen species (RNS) such as peroxynitrite. Its accumulation is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and sepsis. Mitochondria, the primary sites of cellular energy production and redox signaling, are major targets of 3-NT-mediated damage. This technical guide provides an in-depth overview of the impact of 3-NT on mitochondrial function, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways.

Data Presentation: Quantitative Effects of this compound on Mitochondrial Parameters

The following tables summarize the quantitative data on the effects of this compound on various aspects of mitochondrial function as reported in the scientific literature.

| Parameter | Model System | 3-NT Concentration | Observed Effect | Reference |

| Complex I Activity | Purified bovine heart mitochondria | 1000-fold molar excess of peroxynitrite | ~18% inhibition | [1] |

| Complex III Activity | Purified bovine heart mitochondria | 1000-fold molar excess of peroxynitrite | ~60% inhibition | [1] |

| State III Oxygen Consumption | Fetal lamb pulmonary artery endothelial cells (PAEC) | 1 µM and 10 µM | Increased | [2] |

| Mitochondrial Superoxide Production | Fetal lamb PAEC | Not specified | Significantly increased MitoSOX fluorescence | [2] |

| eNOS-Porin Association | Fetal lamb PAEC mitochondrial lysates | Not specified | 47.7 ± 14.1% decrease after ATP stimulation | [2] |

| Mitochondrial DNA (mtDNA) Copy Number | Fetal lamb PAEC | 50 µM | 2.87 ± 0.38-fold increase for ND1, 3.13 ± 0.65-fold increase for ND2 | [2] |

| Mitochondrial Fragmentation | Fetal lamb PAEC | 50 µM | Decreased levels of Mfn1 and Mfn2, increased total Drp1, and decreased phospho-Drp1 (Ser630) | [2] |

| Cell Viability | Dopaminergic PC12 cells | 0-500 µM (extracellular) | Dose-dependent increase in intracellular 3-NT leading to apoptosis | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3-NT's effects on mitochondrial function.

Detection of 3-Nitrotyrosine by Western Blotting

This protocol is adapted from general western blotting procedures and is specifically tailored for the detection of nitrated proteins in mitochondrial lysates.[4][5][6][7]

Materials:

-

Mitochondrial protein lysate

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Ponceau S staining solution

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-3-nitrotyrosine antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Isolate mitochondria from cells or tissues using a mitochondrial isolation kit or differential centrifugation. Lyse the isolated mitochondria in an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the mitochondrial lysate using a standard protein assay.

-

SDS-PAGE: Mix the protein lysates with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel and run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Membrane Staining: After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-3-nitrotyrosine antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 8.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Immunoprecipitation of Nitrated Mitochondrial Proteins

This protocol describes the enrichment of nitrated proteins from mitochondrial lysates for subsequent analysis.[4][8][9][10][11][12]

Materials:

-

Solubilized mitochondrial supernatant

-

Anti-3-nitrotyrosine antibody (polyclonal recommended for capture)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Nutator or rotator

Procedure:

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the mitochondrial lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and collect the supernatant.

-

Antibody Incubation: Add the anti-3-nitrotyrosine antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Bead Incubation: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with cold wash buffer.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by Western blotting, elution can be done by resuspending the beads in Laemmli sample buffer and heating.

-

Analysis: The eluted proteins can be analyzed by Western blotting or mass spectrometry to identify specific nitrated proteins.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of 3-NT on mitochondrial respiration in live cells.[13][14][15][16][17]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

-

This compound

-

Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentrations of 3-NT and incubate for the desired treatment time.

-

Loading the Seahorse XF Analyzer: Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the appropriate injection ports.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the inhibitors.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between control and 3-NT-treated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the impact of 3-NT on mitochondrial function.

Figure 1: Experimental workflow for the identification of nitrated mitochondrial proteins.

Figure 2: Signaling pathway of 3-NT-induced eNOS uncoupling and mitochondrial dysfunction.

Figure 3: Impact of 3-NT on mitochondrial dynamics leading to fragmentation.

Figure 4: Proposed mechanism of 3-NT-induced mPTP opening and subsequent cell death.

Conclusion

This compound exerts a multifaceted and detrimental impact on mitochondrial function. It directly inhibits the activity of electron transport chain complexes, leading to impaired respiration and increased superoxide production. Furthermore, 3-NT disrupts the delicate balance of mitochondrial dynamics, promoting fission over fusion and resulting in mitochondrial fragmentation. It is also implicated in the opening of the mitochondrial permeability transition pore, a critical event in the initiation of apoptosis. The uncoupling of eNOS by 3-NT further exacerbates mitochondrial dysfunction by reducing nitric oxide bioavailability and increasing superoxide generation. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate the role of 3-NT in mitochondrial-related pathologies and to identify potential therapeutic interventions.

References

- 1. Nitrosative stress results in irreversible inhibition of purified mitochondrial complexes I and III without modification of cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrotyrosine impairs mitochondrial function in fetal lamb pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis of Protein Tyrosine Nitration after Ischemia Reperfusion Injury: Mitochondria as the Major Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 8. assaygenie.com [assaygenie.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Seahorse XF Mito Tox Assay: Assess Drug-Induced Mitochondrial Dysfunction Using Primary Hepatocytes | Technology Networks [technologynetworks.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. youtube.com [youtube.com]

- 17. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Biomarker: An In-depth Technical Guide to the Early Discovery of 3-Nitro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of 3-Nitro-L-tyrosine as a stable biomarker for nitrosative stress marked a significant milestone in understanding the pathophysiological roles of nitric oxide and related reactive nitrogen species. This technical guide delves into the core early studies that led to the discovery and characterization of this compound, providing a detailed look at the experimental methodologies and foundational data that established its importance. The focus is on the seminal work from the early 1990s, which laid the groundwork for decades of research into oxidative stress and its implications in a myriad of diseases.

The Chemical Foundation: Peroxynitrite as the Nitrating Agent

The story of this compound is intrinsically linked to the characterization of peroxynitrite (ONOO⁻). Early work by Beckman and colleagues in 1990 was pivotal in demonstrating that the reaction of superoxide (O₂⁻) and nitric oxide (•NO) produces peroxynitrite, a potent oxidant.[1][2] While this initial study focused on its hydroxyl radical-like reactivity, it set the stage for investigating its other chemical properties, including the nitration of aromatic compounds.

Key Experiments in the Discovery of this compound

The definitive identification of this compound as a product of peroxynitrite-mediated reactions in a biological context was a critical step. The following sections detail the experimental protocols from this era, providing a technical blueprint of the discovery process.

Experimental Protocol 1: Synthesis of Peroxynitrite

A stable and quantifiable source of peroxynitrite was essential for in vitro studies. The early methods relied on the rapid chemical synthesis from nitrite and acidified hydrogen peroxide.

Methodology:

-

An acidic solution of 0.6 M sodium nitrite (NaNO₂) and 0.7 M hydrogen peroxide (H₂O₂) is prepared.

-

This solution is rapidly mixed with an equal volume of 1.5 M sodium hydroxide (NaOH) to quench the reaction and stabilize the newly formed peroxynitrite.

-

The concentration of the peroxynitrite solution is determined spectrophotometrically by measuring its absorbance at 302 nm in a 1.0 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹cm⁻¹.[3]

-

To remove unreacted hydrogen peroxide, the solution can be treated with granular manganese dioxide (MnO₂).

Experimental Protocol 2: In Vitro Nitration of Proteins

The ability of peroxynitrite to nitrate tyrosine residues in proteins was a key finding. Early experiments often used bovine superoxide dismutase (SOD) as a model protein.

Methodology:

-

Bovine Cu,Zn superoxide dismutase is prepared in a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

A known concentration of peroxynitrite is added to the protein solution.

-

The reaction is allowed to proceed at room temperature.

-

The formation of this compound in the protein is then assessed using spectroscopic and analytical methods.

Experimental Protocol 3: Identification and Quantification of this compound

The unambiguous identification and quantification of this compound in biological samples were crucial for establishing its role as a biomarker.

A. Protein Hydrolysis:

To analyze the amino acid composition of a protein, it must first be hydrolyzed into its constituent amino acids.

-

The protein sample is placed in a hydrolysis tube.

-

6 M hydrochloric acid (HCl) is added.

-

The tube is evacuated and sealed under vacuum to prevent oxidation of amino acids.

-

After hydrolysis, the HCl is removed by evaporation under vacuum.

-

The amino acid residue is redissolved in a suitable buffer for analysis.

B. Spectroscopic Identification:

Early identification of this compound relied on its unique spectral properties.

-

The UV-visible spectrum of the nitrated protein is recorded. This compound exhibits a characteristic pH-dependent absorbance, with a peak around 438 nm at alkaline pH shifting to approximately 356 nm at acidic pH.

-

Raman spectroscopy was also used to confirm the presence of the nitro group on the tyrosine ring.

C. HPLC with Electrochemical Detection (HPLC-ED):

High-performance liquid chromatography with electrochemical detection provided a sensitive and quantitative method for measuring this compound.

-

Sample Preparation: The protein hydrolysate is injected into the HPLC system.

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution. An early mobile phase system consisted of:

-

Solvent A: 1% methanol in 10 mM phosphoric acid, pH 2.56.

-

Solvent B: 50% methanol in 10 mM phosphoric acid. The gradient would involve a linear ramp from 100% A to 100% B.

-

-

Electrochemical Detection: The eluent from the column passes through an electrochemical detector. A maximal response for this compound was observed at an oxidation potential of +0.88 V.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from the seminal papers on peroxynitrite and the initial identification of this compound.

| Parameter | Value | Reference |

| Peroxynitrite Properties | ||

| pKa | 6.8 | Beckman et al., 1990 |

| Molar Extinction Coefficient (at 302 nm in 1.0 M NaOH) | 1670 M⁻¹cm⁻¹ | Hughes & Nicklin, 1968 |

| Half-life (at pH 7.4, 37°C) | ~1 second | Beckman et al., 1990 |

| Reaction Kinetics | ||

| Rate constant for the reaction of •NO and O₂⁻ | ~6.7 x 10⁹ M⁻¹s⁻¹ | Huie & Padmaja, 1993 |

| Rate of nitration of SOD by peroxynitrite | 1.0 ± 0.1 M⁻¹s⁻¹ | Ischiropoulos et al., 1992 |

| Yields of Nitration | ||

| 3-Nitrotyrosine yield from bolus addition of 1 mM peroxynitrite to 1 mM tyrosine (pH 7.4) | ~4% | Pfeiffer et al., 1998 |

Signaling Pathways and Experimental Workflows

The discovery of this compound elucidated a new pathway of nitric oxide-mediated cellular effects, shifting the paradigm from a purely signaling molecule to a precursor of reactive species.

Caption: Formation of this compound from nitric oxide and superoxide via peroxynitrite.

Caption: Workflow for the in vitro nitration and identification of this compound.

Conclusion

The early studies on this compound were instrumental in shaping our understanding of nitrosative stress. The meticulous experimental work, from the synthesis of peroxynitrite to the development of sensitive analytical techniques, provided the foundation for recognizing this compound as a robust biomarker. This guide serves as a technical resource for researchers, offering a detailed look into the foundational experiments that opened up a new avenue in the study of redox biology and its implications for human health and disease.

References

3-Nitro-L-tyrosine Formation During Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a stable product of post-translational protein modification resulting from the nitration of tyrosine residues.[1][2] It is widely recognized as a robust biomarker for "nitrosative stress," a condition arising from the excessive production of reactive nitrogen species (RNS) that overwhelms endogenous antioxidant defenses.[3][4] During an inflammatory response, activated immune cells such as macrophages produce high levels of both nitric oxide (•NO) and superoxide anion (O₂•⁻).[5][6] The rapid, diffusion-controlled reaction between these two radicals forms the potent oxidant peroxynitrite (ONOO⁻), a primary agent responsible for tyrosine nitration.[1][7][8] The presence of 3-NT is detected in a wide array of pathological conditions, including rheumatoid arthritis, septic shock, atherosclerosis, and neurodegenerative diseases, making it a critical indicator of inflammation and NO-dependent cell damage.[1][9][10] This guide provides an in-depth overview of the biochemical and signaling pathways leading to 3-NT formation, quantitative data from relevant studies, and detailed experimental protocols for its detection and measurement.

Biochemical Pathways of this compound Formation

The formation of 3-NT in biological systems is a non-enzymatic process mediated by potent nitrating agents.[3] The primary pathways involve either peroxynitrite or peroxidase-catalyzed reactions.

1. Peroxynitrite-Mediated Pathway: This is considered the major mechanism for 3-NT formation in vivo.[11] The process begins with the synthesis of nitric oxide (•NO) by nitric oxide synthases (NOS), particularly the inducible isoform (iNOS) which is upregulated during inflammation.[12] Simultaneously, inflammatory conditions promote the generation of superoxide radicals (O₂•⁻) by enzymes like NADPH oxidase.[6][13]

-

Step 1: Peroxynitrite Formation: Nitric oxide reacts with superoxide at a near-diffusion-limited rate to form peroxynitrite (ONOO⁻).[7][14][15]

-

•NO + O₂•⁻ → ONOO⁻

-

-

Step 2: Tyrosine Nitration: Peroxynitrite, a strong oxidant, can directly or indirectly nitrate the ortho position of the phenolic ring of tyrosine residues within proteins.[16][17] The reaction is complex and can proceed via radical mechanisms, often involving intermediates like nitrogen dioxide (•NO₂) and carbonate radical (CO₃•⁻), especially after reacting with carbon dioxide.[3][8]

2. Peroxidase-Mediated Pathway: Heme peroxidases, such as myeloperoxidase (MPO) released by neutrophils at sites of inflammation, can also catalyze tyrosine nitration.[18]

-

This pathway utilizes hydrogen peroxide (H₂O₂) to oxidize nitrite (NO₂⁻) into nitrogen dioxide (•NO₂).[3]

-

The tyrosyl radical (Tyr•) is formed as an intermediate, which then reacts with •NO₂ to yield 3-nitrotyrosine.[3][16] This pathway is significant in environments rich in activated neutrophils.

Signaling Pathways Inducing Nitrosative Stress

The production of •NO and O₂•⁻, the precursors to peroxynitrite, is tightly regulated by intracellular signaling cascades activated by inflammatory stimuli such as lipopolysaccharide (LPS), cytokines (e.g., TNF-α, IL-1β), and interferons (IFN-γ). The key event is the transcriptional upregulation of the iNOS gene.

Several signaling pathways converge to induce iNOS expression:

-

NF-κB (Nuclear Factor kappa-B) Pathway: A central regulator of inflammation. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This targets IκB for degradation, allowing NF-κB to translocate to the nucleus and bind to the iNOS promoter.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: The JNK (c-Jun N-terminal kinase) and p38 MAPK pathways are activated by inflammatory cytokines and stress, leading to the activation of transcription factors that contribute to iNOS expression.[12]

-

JAK-STAT Pathway: IFN-γ activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[12] Specifically, STAT1 is phosphorylated, dimerizes, and translocates to the nucleus to activate the transcription of iNOS.[12]

Quantitative Data on this compound Levels

Elevated levels of 3-NT are consistently observed in patients with inflammatory diseases compared to healthy controls. The following table summarizes representative quantitative data from various studies.

| Condition | Sample Type | 3-NT Concentration | Detection Method | Reference(s) |

| Healthy Volunteers | Plasma | 1.15 - 5.45 nM | Gas Chromatography-Mass Spectrometry (GC-MS) | [19] |

| Rheumatoid Arthritis | Serum | 43 ± 29 ng/mL | ELISA | [9] |

| Rheumatoid Arthritis | Serum | 1.34 ± 0.16 μM (vs. 0.81 ± 0.09 μM in controls) | ELISA | [20] |

| Systemic Lupus Erythematosus | Serum | Median: 5.9 ng/mL (IQR: 4.7-8.0) | ELISA | [21] |

| Zymosan-Induced Peritonitis (Rat Model) | Plasma Protein | ~13 residues per 10⁶ Tyr (~40-fold increase) | HPLC-ECD | [5][22] |

Experimental Protocols for Detection and Quantification

A variety of analytical methods are available for the detection and quantification of 3-NT, each with distinct advantages in sensitivity and specificity.[19][23][24] Chromatographic methods coupled with mass spectrometry are generally considered the gold standard for their high accuracy.[4][19]

Protocol 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity for detecting 3-NT in protein hydrolysates.[24] The protocol involves enzymatic hydrolysis followed by a reduction step to convert 3-NT to an electrochemically active derivative, 3-aminotyrosine.

Source: Based on the methodology described by Kaur and Halliwell, and adapted by others.[5]

-

Protein Hydrolysis:

-

Precipitate protein from plasma or tissue homogenate using a final concentration of 10% trichloroacetic acid (TCA). Centrifuge and wash the pellet with 5% TCA, followed by ethanol/diethyl ether.

-

Resuspend the protein pellet in a suitable buffer.

-

Perform exhaustive enzymatic hydrolysis using a protease mixture (e.g., pronase E) at 37°C for 24 hours. This avoids acid-hydrolysis-induced artifacts.[25]

-

-

Reduction of 3-Nitrotyrosine:

-

To the protein hydrolysate, add a fresh solution of sodium dithionite (e.g., 10 mM) to reduce 3-nitrotyrosine to 3-aminotyrosine. This step significantly enhances electrochemical detection sensitivity.

-

-

HPLC-ECD Analysis:

-

Column: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase consists of 50 mM sodium phosphate buffer, pH 3.0, with 10-15% methanol.

-

Flow Rate: Set to 1.0 mL/min.

-

Detection: Use a coulometric electrochemical detector with dual electrodes. Set the first electrode to a low potential (e.g., +100 mV) to oxidize interfering compounds and the second, analytical electrode to a higher potential (e.g., +600 mV) to detect 3-aminotyrosine.

-

Quantification: Generate a standard curve using known concentrations of 3-aminotyrosine. Spike samples with an internal standard to correct for recovery.

-

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for quantifying 3-NT, allowing for the use of stable isotope-labeled internal standards for accurate measurement.[26][27]

Source: Based on the principles outlined by Tsikas et al. and others.[26][27]

-

Sample Preparation and Hydrolysis:

-

Prepare protein hydrolysates as described in Protocol 1 (enzymatic hydrolysis is preferred to prevent artifactual nitration that can occur with acid hydrolysis at high temperatures).[26]

-

Add a known amount of a stable isotope-labeled internal standard, such as [¹³C₆]-3-nitrotyrosine, to the sample prior to hydrolysis.[26]

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or mixed-mode cation exchange) according to the manufacturer's instructions.

-

Load the hydrolysate onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove salts and polar impurities.

-

Elute 3-NT and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: Use a C18 column suitable for mass spectrometry (e.g., 150 x 2.1 mm, 3.5 µm). Employ a gradient elution, for example, starting with 95% Solvent A (0.1% formic acid in water) and 5% Solvent B (0.1% formic acid in acetonitrile), ramping to 95% Solvent B.

-

Mass Spectrometer: Operate in positive ion mode using electrospray ionization (ESI).

-

Detection (Multiple Reaction Monitoring - MRM): Monitor specific parent-to-daughter ion transitions for both native 3-NT and the internal standard.

-

For 3-NT (MW 226.2): Precursor ion m/z 227 → Product ion m/z 181 (loss of H₂O and CO).

-

For [¹³C₆]-3-NT (MW 232.2): Precursor ion m/z 233 → Product ion m/z 187.

-

-

Quantification: Calculate the ratio of the peak area of the native 3-NT to the peak area of the internal standard. Determine the concentration from a calibration curve prepared with known amounts of 3-NT and the internal standard.

-

Conclusion

The formation of this compound is a key event in the pathophysiology of inflammatory diseases, serving as an integrated index of the production of reactive nitrogen species. Understanding the signaling and biochemical pathways that lead to its formation provides critical insights into disease mechanisms and offers potential targets for therapeutic intervention. For drug development professionals, monitoring 3-NT levels can serve as a valuable pharmacodynamic biomarker to assess the efficacy of anti-inflammatory and antioxidant therapies. The accurate and reliable quantification of 3-NT using robust analytical methods like LC-MS/MS is essential for both basic research and clinical applications, aiding in the investigation of nitrosative stress and the development of novel treatments for inflammatory conditions.

References

- 1. Nitrotyrosine - Wikipedia [en.wikipedia.org]

- 2. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship of Serum 3-Nitrotyrosine Levels with Inflammation in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labmed.org.tw [labmed.org.tw]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Peroxynitrite generated by inducible nitric oxide synthase and NADPH oxidase mediates microglial toxicity to oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relevance of peroxynitrite formation and 3-nitrotyrosine on spermatozoa physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. portlandpress.com [portlandpress.com]

- 17. Relevance of peroxynitrite formation and 3-nitrotyrosine on spermatozoa physiology | Porto Biomedical Journal [elsevier.es]

- 18. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 19. recipp.ipp.pt [recipp.ipp.pt]

- 20. researchgate.net [researchgate.net]

- 21. Serum 3-Nitrotyrosine in the Cardiovascular Disease of Patients with Systemic Lupus Erythematosus [mdpi.com]

- 22. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]